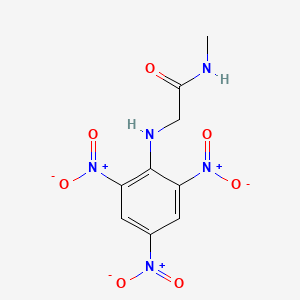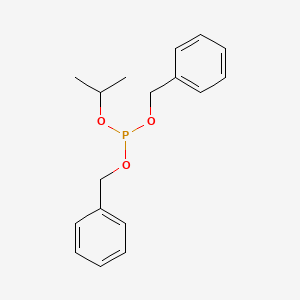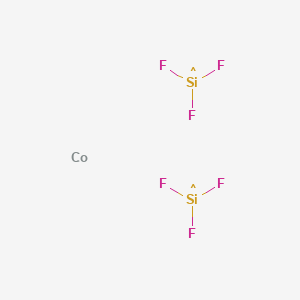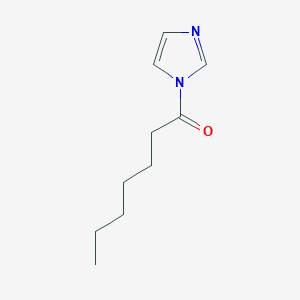![molecular formula C17H16N2O5 B14311605 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate CAS No. 112240-10-5](/img/structure/B14311605.png)
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is an organic compound that features a nitrophenyl group and a benzyloxyimino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(benzyloxy)imino]butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents can be applied on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyloxyimino derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Potential use in drug development and as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-[(benzyloxy)imino]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The benzyloxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl butyrate: Similar structure but lacks the benzyloxyimino group.
4-Nitrophenyl acetate: Similar structure but with an acetate group instead of a butanoate group.
4-Nitrophenyl palmitate: Similar structure but with a longer carbon chain.
Uniqueness
4-Nitrophenyl 2-[(benzyloxy)imino]butanoate is unique due to the presence of both the nitrophenyl and benzyloxyimino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
Propiedades
Número CAS |
112240-10-5 |
|---|---|
Fórmula molecular |
C17H16N2O5 |
Peso molecular |
328.32 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 2-phenylmethoxyiminobutanoate |
InChI |
InChI=1S/C17H16N2O5/c1-2-16(18-23-12-13-6-4-3-5-7-13)17(20)24-15-10-8-14(9-11-15)19(21)22/h3-11H,2,12H2,1H3 |
Clave InChI |
LIRVHPKVIQMUOP-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NOCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


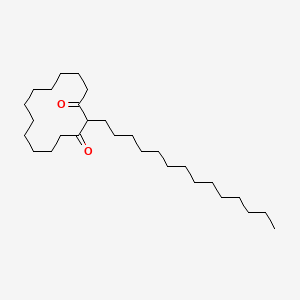
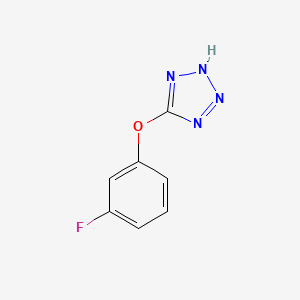

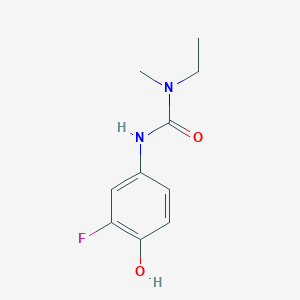
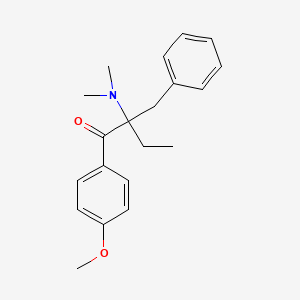

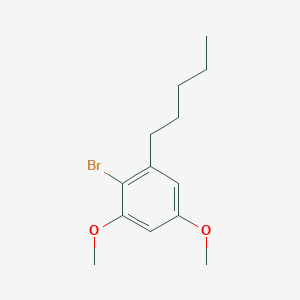
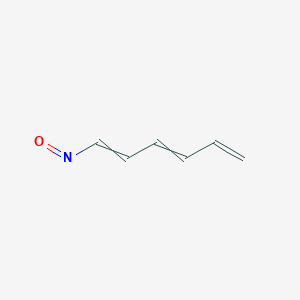
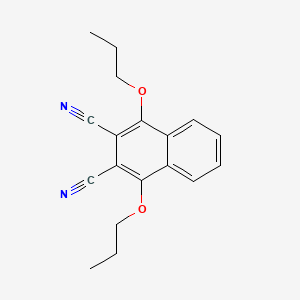
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
